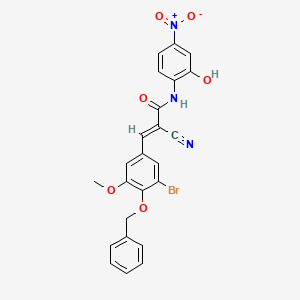

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Descripción

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a complex aromatic substitution pattern. Key structural attributes include:

- Central acrylamide scaffold with an α,β-unsaturated cyano group (E-configuration).

- Aromatic ring substitutions:

- 3-Bromo (electron-withdrawing, sterically bulky).

- 5-Methoxy (electron-donating, enhances lipophilicity).

- 4-Phenylmethoxy (bulky substituent, increases hydrophobicity).

- N-substituent: 2-Hydroxy-4-nitrophenyl (polar, hydrogen-bond donor/acceptor, strong electron-withdrawing nitro group).

Propiedades

IUPAC Name |

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O6/c1-33-22-11-16(10-19(25)23(22)34-14-15-5-3-2-4-6-15)9-17(13-26)24(30)27-20-8-7-18(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJYYEKISMBZDI-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Comparative Analyses

Electronic Effects

- Bromine vs.

- Nitro vs. Trifluoromethyl: The nitro group (-NO2) in the target is a stronger electron-withdrawing group (σpara = 1.27) than -CF3 (σpara = 0.54), enhancing electrophilicity and redox activity .

Steric and Solubility Profiles

- 4-Phenylmethoxy vs. 4-Isopropoxy : The phenylmethoxy group in the target increases steric bulk (molar volume ~120 cm³/mol vs. ~90 cm³/mol for isopropoxy), reducing solubility but improving membrane permeability .

- N-Substituent Hydrophilicity : The 2-hydroxy-4-nitrophenyl group in the target introduces hydrogen-bonding capacity (logP ~1.5), contrasting with lipophilic analogs like 2,3-dimethylphenyl (logP ~3.2) .

Configurational Impact

- E vs. Z Isomers: The E-configuration in the target ensures the cyano and carbonyl groups are trans, optimizing conjugation and dipole interactions. Z-isomers (e.g., ) may exhibit reduced planarity, altering binding kinetics .

Hypothetical Pharmacological Implications

- Target Compound : The bromine and nitro groups may synergize for DNA intercalation or kinase inhibition, while the hydroxyl group enables pH-dependent solubility.

- Chlorinated Analog () : Lower steric bulk could improve solubility but reduce target affinity.

- Trifluoromethyl Derivative () : Enhanced metabolic stability (due to C-F bonds) but weaker electron withdrawal compared to nitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.